molecular formula C24H34O5 B3181122 3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol CAS No. 54201-84-2

3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol

Cat. No.: B3181122
CAS No.: 54201-84-2
M. Wt: 402.5 g/mol
InChI Key: VTRLTZGPHRKHDY-AUDFTCOISA-N
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Description

3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol is an organic compound with the molecular formula C25H36O4 It is a derivative of pregnane, a steroid nucleus, and features ethylenedioxy groups at positions 3 and 20

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol typically involves the cyclization of intermediates such as 3,20-bis(ethylenedioxy)-9,11-seco-C-nor-5α-pregnane-9β,11-diol. This cyclization can be achieved by heating the intermediate in dimethylformamide, resulting in the formation of the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol can undergo various chemical reactions, including:

    Cyclization: The compound can be cyclized to form different steroid derivatives.

    Oxidation and Reduction: These reactions can modify the functional groups on the steroid nucleus.

    Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various steroid derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, influencing gene expression and cellular processes. The ethylenedioxy groups may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol is unique due to its specific structural configuration and the presence of ethylenedioxy groups at positions 3 and 20. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

54201-84-2

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

(13S,17R)-13-methyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol

InChI

InChI=1S/C24H34O5/c1-21-8-5-18-17-6-9-23(28-13-14-29-23)15-16(17)3-4-19(18)20(21)7-10-24(21,25)22(2)26-11-12-27-22/h5,19-20,25H,3-4,6-15H2,1-2H3/t19?,20?,21-,24+/m0/s1

InChI Key

VTRLTZGPHRKHDY-AUDFTCOISA-N

SMILES

CC12CC=C3C(C1CCC2(C4(OCCO4)C)O)CCC5=C3CCC6(C5)OCCO6

Isomeric SMILES

C[C@]12CC=C3C(C1CC[C@@]2(C4(OCCO4)C)O)CCC5=C3CCC6(C5)OCCO6

Canonical SMILES

CC12CC=C3C(C1CCC2(C4(OCCO4)C)O)CCC5=C3CCC6(C5)OCCO6

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol
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Reactant of Route 5
3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol
Reactant of Route 6
3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol

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